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molecular formula C12H15Cl2NO B2648012 5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 71916-96-6; 71916-97-7

5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No. B2648012
M. Wt: 260.16
InChI Key: OWFHGQNFWJLYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04166119

Procedure details

A sample of 2,3-dihydro-1'-benzyl-5-chlorospiro[benzofuran-2,4'-piperidine], free base of Example 6, is treated in a manner consistent with the procedure of Example 9 to provide the product 2,3-dihydro-5-chlorospiro[benzofuran-2,4'-piperidine]hydrochloride, mp 217°-218° C. This product is obtained after three recrystallizations, two from ethyl alcohol and then one from an ethyl alcohol-ether mixture.
Name
2,3-dihydro-1'-benzyl-5-chlorospiro[benzofuran-2,4'-piperidine]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1CCC2(CC3C=C([Cl:22])C=CC=3O2)CC1)C1C=CC=CC=1.Cl.C([N:31]1[CH2:36][CH2:35][C:34]2([CH2:40][C:39]3[CH:41]=[C:42]([Cl:45])[CH:43]=[CH:44][C:38]=3[O:37]2)[CH2:33][CH2:32]1)C1C=CC=CC=1>>[ClH:22].[Cl:45][C:42]1[CH:43]=[CH:44][C:38]2[O:37][C:34]3([CH2:33][CH2:32][NH:31][CH2:36][CH2:35]3)[CH2:40][C:39]=2[CH:41]=1 |f:1.2,3.4|

Inputs

Step One
Name
2,3-dihydro-1'-benzyl-5-chlorospiro[benzofuran-2,4'-piperidine]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)Cl
Name
base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=CC2=C(CC3(CCNCC3)O2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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